N-Boc-2-(1-Iminoethyl)hydrazine

Description

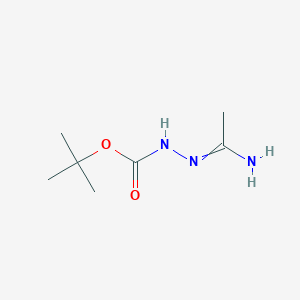

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(1-aminoethylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPCTMTKIHNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-Boc-2-(1-iminoethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of N-Boc-2-(1-iminoethyl)hydrazine, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a plausible synthetic route, expected characterization data, and experimental protocols to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound, also known as tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate, is a protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for selective reactions in complex molecular syntheses. The iminoethyl group provides a reactive site for further functionalization, making it a versatile intermediate in the construction of heterocyclic compounds and novel pharmaceutical agents.

Synthesis of this compound

A viable synthetic pathway for this compound involves the reaction of tert-butyl carbazate with an acetimidate salt, such as ethyl acetimidate hydrochloride. This reaction is a nucleophilic substitution at the imino carbon.

Proposed Synthesis Pathway

The synthesis proceeds by the nucleophilic attack of the terminal nitrogen of tert-butyl carbazate on the carbon of the ethyl acetimidate hydrochloride. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol

Materials:

-

tert-Butyl carbazate

-

Ethyl acetimidate hydrochloride

-

Triethylamine

-

Anhydrous Ethanol

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of tert-butyl carbazate (1.0 eq) in anhydrous ethanol at room temperature, add triethylamine (1.1 eq).

-

Slowly add a solution of ethyl acetimidate hydrochloride (1.0 eq) in anhydrous ethanol to the reaction mixture.

-

Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.

Characterization Data

The following tables summarize the expected quantitative and qualitative data for this compound.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | >95% (as determined by HPLC/NMR) |

| Solubility | Soluble in methanol, ethanol, DCM |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.90 | s | 3H | -C(CH₃)=NH |

| ~5.5-6.5 (broad) | br s | 2H | -NH₂ |

| ~7.0-7.5 (broad) | br s | 1H | -NH- (Carbamate) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~18.0 | -C(CH₃)=NH |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~80.0 | -C(CH₃)₃ (Boc) |

| ~155.0 | C=O (Carbamate) |

| ~158.0 | -C(CH₃)=NH |

Table 3: Predicted FT-IR Data (KBr Pellet or Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | N-H stretch (NH and NH₂) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1650 | Medium | C=N stretch (imine) |

| ~1520 | Strong | N-H bend |

| ~1160 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 174.12 | [M+H]⁺ |

| 118.09 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| 74.06 | [M+H - Boc]⁺ |

Experimental and Logical Workflow Visualization

The following diagrams illustrate the experimental workflow for the synthesis and a logical representation of the molecule's key functional components.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed experimental protocol is based on established chemical principles for analogous transformations. The tabulated characterization data offers a reference for researchers to confirm the identity and purity of the synthesized compound. The provided diagrams visually summarize the synthetic workflow and the key structural features of the molecule, serving as a quick reference for laboratory work and conceptual understanding. This information is intended to support further research and application of this versatile chemical building block in drug discovery and development.

Spectroscopic and Synthetic Insights into N-Boc-Protected Hydrazine Derivatives

Introduction to N-Boc-Protected Hydrazines

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its application to hydrazine moieties affords N-Boc-protected hydrazines, which are versatile intermediates. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic sequences. The iminoethyl functionality introduces a reactive handle for further molecular elaboration, making compounds like N-Boc-2-(1-iminoethyl)hydrazine potentially valuable synthons for the construction of diverse heterocyclic and acyclic structures.

General Experimental Protocols

The synthesis of N-Boc-protected iminohydrazines can be approached through several synthetic strategies. A common method involves the condensation of an N-Boc-protected hydrazine with an imino ester or a related electrophile. Below are generalized experimental protocols that can be adapted for the synthesis of the target compound.

Synthesis of N-Boc-Hydrazones via Condensation

A prevalent method for the formation of similar structures involves the condensation of tert-butyl carbazate with an appropriate aldehyde or ketone.[1]

Materials:

-

tert-Butyl carbazate

-

Acetaldehyde or an equivalent electrophile (e.g., acetimidoyl chloride)

-

Anhydrous solvent (e.g., ethanol, dichloromethane)

-

(Optional) Acid or base catalyst

Procedure:

-

Dissolve tert-butyl carbazate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the aldehyde or ketone dropwise to the solution at room temperature or 0 °C.

-

The reaction mixture is stirred for a period of 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the desired N-Boc-hydrazone.

Spectroscopic Characterization of N-Boc-Hydrazine Derivatives

The structural elucidation of newly synthesized compounds relies on a combination of spectroscopic techniques. Below are the expected spectroscopic characteristics for a compound like this compound, based on data from analogous structures.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Boc Group: A characteristic singlet peak is expected around δ 1.4-1.5 ppm, integrating to 9 protons.

-

Iminoethyl Group: A singlet or quartet for the methyl group (CH₃) would likely appear in the δ 1.8-2.2 ppm region. The chemical shift of the imine proton (C=NH) can be highly variable and may appear as a broad singlet.

-

N-H Protons: The protons on the hydrazine nitrogen atoms will appear as broad singlets, and their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR:

-

Boc Group: The quaternary carbon of the tert-butyl group is typically observed around δ 80-82 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group is expected in the δ 155-157 ppm region.

-

Iminoethyl Group: The imine carbon (C=N) would likely resonate in the downfield region, potentially between δ 150-165 ppm. The methyl carbon would be expected at a more upfield position.

Infrared (IR) Spectroscopy

-

N-H Stretch: One or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazine moiety.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the Boc protector.

-

C=N Stretch: The imine C=N stretching vibration is expected to appear in the region of 1620-1680 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₅N₃O₂ = 173.21 g/mol ).

-

Fragmentation Pattern: A characteristic fragmentation pattern for N-Boc protected compounds involves the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the molecular ion. The loss of the entire Boc group (100 Da) is also commonly observed.

Data Presentation

As no specific experimental data for this compound has been found, a table of representative spectroscopic data for a closely related N-Boc-hydrazine derivative, tert-butyl carbazate, is provided for comparative purposes.

| Spectroscopic Data for tert-Butyl Carbazate | |

| ¹H NMR (CDCl₃) | δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 158.2, 80.1, 28.2 |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H and C=O stretching |

| MS (ESI) | [M+H]⁺, [M+Na]⁺ |

Logical Workflow for Spectroscopic Analysis

The general workflow for the characterization of a newly synthesized compound such as this compound is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of Dabrafenib (CAS No. 851535-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and therapeutic applications of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinases. Identified by the CAS number 851535-08-5, Dabrafenib (also known as GSK2118436) is a critical therapeutic agent in the field of oncology, particularly for the treatment of metastatic melanoma and other cancers harboring specific BRAF mutations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Dabrafenib is an orally bioavailable small molecule. Its mesylate salt form is utilized in clinical formulations. The fundamental properties of Dabrafenib are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 851535-08-5 (free base) | N/A |

| IUPAC Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N/A |

| Molecular Formula | C23H20F3N5O2S2 | N/A |

| Molecular Weight | 519.57 g/mol (free base) | N/A |

| Appearance | White to slightly colored solid | [1] |

| pKa | 6.6, 2.2, -1.5 | [1] |

| Protein Binding | 99.7% bound to human plasma proteins | [2] |

| Solubility | Soluble in DMSO; Insoluble in water | N/A |

| Storage | Store lyophilized powder at -20°C. Solutions in DMSO can be stored at -20°C for up to 3 months. | N/A |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a selective, ATP-competitive inhibitor of the RAF kinases, with high affinity for the mutated BRAF V600E protein.[3][4] The BRAF gene is a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cellular processes such as proliferation, differentiation, and survival.[3] In many cancers, particularly melanoma, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling and tumor growth.[2][3]

Dabrafenib binds to the ATP-binding site of the mutant B-Raf kinase, inhibiting its activity.[4] This blockade prevents the phosphorylation and activation of downstream MEK and ERK proteins, leading to G1 cell cycle arrest, apoptosis, and ultimately, a reduction in tumor proliferation.[4] While Dabrafenib can inhibit wild-type BRAF and CRAF, it demonstrates significantly higher potency against BRAF V600 mutants.[4]

However, a known phenomenon with BRAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream RAS mutation. This can lead to the development of secondary cutaneous malignancies and has prompted the combination of Dabrafenib with MEK inhibitors like Trametinib to achieve a more complete and durable pathway inhibition.[5][6]

Figure 1: Dabrafenib's inhibition of the constitutively active MAPK pathway.

Pharmacokinetics and Metabolism

Dabrafenib exhibits favorable pharmacokinetic properties for an oral anticancer agent.

| Parameter | Description | Reference |

| Bioavailability | ~95% (oral) | N/A |

| Metabolism | Primarily hepatic, via CYP3A4 and CYP2C8. | [2] |

| Active Metabolites | Hydroxy-dabrafenib is a major active metabolite. | N/A |

| Elimination | Primarily through biliary excretion. | N/A |

| Half-life | Exhibits time-dependent clearance due to auto-induction of its own metabolism. Steady state is reached after approximately 14 days. | N/A |

| Volume of Distribution (Vc/F) | 70.3 L | [2] |

Therapeutic Uses and Clinical Efficacy

Dabrafenib is approved, often in combination with the MEK inhibitor Trametinib, for the treatment of various cancers harboring BRAF V600 mutations.

| Indication | Key Clinical Trial Findings | Reference |

| Metastatic Melanoma (BRAF V600E/K) | Monotherapy showed improved progression-free survival (PFS) and overall survival (OS) compared to dacarbazine chemotherapy. | [7] |

| Adjuvant Treatment of Melanoma (BRAF V600E/K) | Combination with Trametinib significantly improved relapse-free and distant metastasis-free survival post-surgery. | N/A |

| Non-Small Cell Lung Cancer (BRAF V600E) | Combination therapy demonstrated significant overall response rates (ORR) in both treatment-naïve and previously treated patients. | [8] |

| Anaplastic Thyroid Cancer (BRAF V600E) | The combination of Dabrafenib and Trametinib is the first regimen to show potent clinical activity in this rare and aggressive cancer. | [2] |

| Tumor-Agnostic (BRAF V600E) | The FDA has granted accelerated approval for use in adult and pediatric patients with BRAF V600E-positive unresectable or metastatic solid tumors. | N/A |

Experimental Protocols

The following sections provide generalized protocols for key assays used to characterize the activity of Dabrafenib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Synthesis Outline

The synthesis of Dabrafenib is a multi-step process that has been detailed in patent literature. A general outline involves the coupling of key intermediates to construct the core thiazole ring, followed by the addition of the pyrimidine and benzenesulfonamide moieties. The final step often involves a reaction with ammonium hydroxide under pressure to form the aminopyrimidine group.[9][10] The mesylate salt is then prepared to improve the physicochemical properties of the drug substance.[11]

Figure 2: General synthetic workflow for Dabrafenib.

BRAF V600E Enzymatic Inhibition Assay

This assay quantifies the ability of Dabrafenib to inhibit the kinase activity of the purified BRAF V600E enzyme.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate (e.g., a MEK-derived peptide) by the BRAF V600E enzyme. Inhibition of this phosphorylation by Dabrafenib results in a decreased FRET signal.

Methodology:

-

Reagents: Purified recombinant BRAF V600E enzyme, biotinylated MEK substrate, ATP, Europium-labeled anti-phospho-MEK antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

Procedure: a. Add BRAF V600E enzyme and varying concentrations of Dabrafenib (or DMSO control) to a 384-well assay plate and incubate for 15-30 minutes at room temperature. b. Initiate the kinase reaction by adding a mixture of the MEK substrate and ATP. c. Incubate for 60-120 minutes at room temperature. d. Stop the reaction by adding EDTA. e. Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for 60 minutes. f. Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and plot against the logarithm of Dabrafenib concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability / Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[12]

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal proportional to the number of living cells.[13][14]

Methodology:

-

Cell Seeding: Seed melanoma cells (e.g., A375, which harbors the BRAF V600E mutation) in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Dabrafenib (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[14] b. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[14] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells and plot the percentage of viability against the logarithm of Dabrafenib concentration to calculate the GI50 (concentration for 50% growth inhibition).[12]

Western Blot for Phosphorylated ERK (pERK)

This protocol is used to assess the inhibition of MAPK pathway signaling within cells by measuring the phosphorylation status of ERK, a key downstream effector of BRAF.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis.

Methodology:

-

Cell Treatment and Lysis: a. Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of Dabrafenib or DMSO for a specified time (e.g., 1-4 hours). c. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK, e.g., p44/42 MAPK Thr202/Tyr204) overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK and a loading control (e.g., β-actin or GAPDH).

-

Data Analysis: Quantify band intensities using image analysis software. The level of pERK is typically expressed as a ratio relative to total ERK.[16]

Conclusion

Dabrafenib (CAS 851535-08-5) is a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy have significantly improved outcomes for patients with these malignancies. This technical guide provides a foundational understanding of Dabrafenib for professionals in the field, summarizing its key properties and offering standardized protocols for its preclinical evaluation. Continued research into mechanisms of resistance and novel combination strategies will further refine the use of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell viability assay – ATP assay [bio-protocol.org]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 14. ch.promega.com [ch.promega.com]

- 15. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity and Stability of N-Boc-2-(1-iminoethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of N-Boc-2-(1-iminoethyl)hydrazine, a valuable building block in modern organic synthesis and drug discovery. The presence of the Boc protecting group and the iminoethyl moiety imparts a unique combination of stability and reactivity to the molecule, making it a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.

Physicochemical Properties and Stability

This compound, also known as tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate, possesses the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the molecule's stability. Generally, Boc-protected hydrazines and amines are thermally stable in the absence of acidic conditions[1].

The stability of the hydrazone linkage in this compound is significantly influenced by pH. Hydrazones, in general, are susceptible to hydrolysis, and this process is catalyzed by acid[2][3][4][5]. The rate of hydrolysis is considerably lower than that of simple imines but is a critical factor to consider in reaction and storage conditions. It is anticipated that under acidic conditions, the imine bond will hydrolyze to yield acetaldehyde and N-Boc-hydrazine.

Table 1: General Stability of this compound Analogs

| Condition | Stability | Notes |

| Thermal | Generally stable in the absence of acid[1]. | Decomposition may occur at elevated temperatures, though specific data for this compound is not readily available. |

| Acidic pH | Prone to hydrolysis[2][3][4]. | The hydrazone linkage is cleaved, releasing acetaldehyde and N-Boc-hydrazine. |

| Neutral pH | Relatively stable. | Hydrolysis can still occur, but at a significantly slower rate compared to acidic conditions. |

| Basic pH | Generally stable. | The Boc group is stable to basic conditions, and the hydrazone linkage is less susceptible to hydrolysis. |

Synthesis and Handling

Synthesis Protocol

A plausible and common method for the synthesis of this compound involves the condensation reaction between N-Boc-hydrazine (tert-butyl carbazate) and acetaldehyde.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

N-Boc-hydrazine (tert-butyl carbazate)

-

Acetaldehyde

-

Anhydrous solvent (e.g., dichloromethane, ethanol)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

-

Procedure:

-

Dissolve N-Boc-hydrazine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of acetaldehyde to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for a specified period (typically monitored by TLC for completion).

-

Once the reaction is complete, add the drying agent to remove any water formed during the reaction.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, if necessary.

-

Caption: General workflow for the synthesis of this compound.

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment should be worn. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis and potential degradation.

Chemical Reactivity

The reactivity of this compound is characterized by the interplay of the nucleophilic nitrogen atoms of the hydrazine moiety, the electrophilic carbon of the imine group, and the protective nature of the Boc group.

Reactivity as a Nucleophile

The lone pair of electrons on the nitrogen atoms makes the hydrazine moiety nucleophilic. N-Boc-hydrazones have been shown to act as effective nucleophiles in certain reactions, such as the Mitsunobu reaction, particularly when the hydrazone possesses electron-withdrawing substituents which can lower the pKa[6][7][8].

Caption: Nucleophilic reactivity of this compound.

Reactivity at the Imine Carbon

The carbon atom of the iminoethyl group is electrophilic and can be susceptible to attack by nucleophiles. This reactivity can be exploited for the introduction of various functional groups.

Deprotection of the Boc Group

The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or by heating[9]. This deprotection unmasks the hydrazine functionality, allowing for subsequent reactions at this site.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]

- 6. Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents [organic-chemistry.org]

- 7. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrazone synthesis by C-N coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

N-Boc Protected Hydrazines: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl (Boc) protected hydrazines are pivotal reagents in modern organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. Their discovery opened new avenues for the controlled introduction of hydrazine moieties and the synthesis of complex nitrogen-containing molecules. This technical guide provides an in-depth exploration of the historical discovery of N-Boc protected hydrazines, a comparative analysis of their primary synthetic routes, detailed experimental protocols for key preparations, and a discussion of their significant applications in drug development.

Discovery and Historical Context

The advent of the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis and the broader field of organic chemistry. The simple compound tert-butyl carbazate (N-Boc-hydrazine) was first reported in the scientific literature in 1957.[1] Its introduction provided chemists with a stable, yet readily cleavable, means of protecting the nucleophilic nitrogen atoms of hydrazine, thereby enabling selective transformations at other positions of a molecule. Early synthetic methods laid the groundwork for the widespread adoption of this versatile reagent.[1][2]

Synthetic Routes to N-Boc Protected Hydrazines

Several reliable methods for the preparation of tert-butyl carbazate have been developed and optimized over the years. The choice of a particular route often depends on factors such as scale, cost of starting materials, and desired purity.

Synthesis from Phenyl Chloroformate and tert-Butanol

One of the earliest and most well-documented methods involves a two-step process starting with the reaction of phenyl chloroformate and tert-butanol to form tert-butyl phenyl carbonate. This intermediate is then reacted with hydrazine to yield tert-butyl carbazate.[2][3][4] This method is adaptable for large-scale production and provides a product that crystallizes readily.[2]

Synthesis from Di-tert-butyl Dicarbonate (Boc Anhydride) and Hydrazine

A widely used and efficient method involves the direct reaction of di-tert-butyl dicarbonate (Boc anhydride) with hydrazine hydrate.[5][6] This approach is often preferred due to the commercial availability and stability of Boc anhydride, and it generally proceeds with high yield and purity.[5]

Solventless Synthesis

In a push towards greener and more efficient chemistry, a solventless method for the Boc-protection of hydrazines has been developed.[7][8][9] This technique involves stirring the hydrazine substrate in molten di-tert-butyl dicarbonate without the need for a solvent or catalyst.[7][9] This method is not only environmentally friendly but can also be advantageous for substrates that are difficult to protect under standard conditions.[7]

Synthesis via Electrophilic Amination

A more recent approach involves the electrophilic amination of primary aliphatic and aromatic amines using a diethylketomalonate-derived oxaziridine to afford N-Boc hydrazines in good to excellent yields.[10]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to tert-butyl carbazate, allowing for easy comparison.

| Synthetic Route | Starting Materials | Key Reagents/Solvents | Reaction Temperature | Reaction Time | Yield |

| From Phenyl Chloroformate | Phenyl chloroformate, tert-Butanol, Hydrazine hydrate | Quinoline, Methylene dichloride | 28-31°C (esterification), 75-110°C (hydrazinolysis) | 4 hours (esterification), spontaneous (hydrazinolysis) | 63-74% (overall)[3] |

| From Di-tert-butyl Dicarbonate | Di-tert-butyl dicarbonate, Hydrazine hydrate | Isopropanol | 0°C | 2 hours | 97%[5][6] |

| Solventless Synthesis | Di-tert-butyl dicarbonate, Hydrazine | None | Room Temperature (exothermic) | Short | High (specific yield varies with substrate)[7] |

Detailed Experimental Protocols

Protocol for Synthesis from Phenyl Chloroformate and tert-Butanol

Step A: Preparation of tert-Butyl Phenyl Carbonate

-

In a suitable reaction vessel, a solution of tert-butanol (3.35 moles), quinoline (3.33 moles), and methylene dichloride (500 ml) is prepared.[2]

-

The solution is stirred while phenyl chloroformate (3.32 moles) is added dropwise over 4 hours, maintaining the temperature at 28–31°C with cooling.[2]

-

The mixture is allowed to stand overnight.

-

Water (800 ml) is added to dissolve the precipitated quinoline hydrochloride.[2]

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

The residue is distilled to yield tert-butyl phenyl carbonate (71–76% yield).[2]

Step B: Preparation of tert-Butyl Carbazate

-

In an Erlenmeyer flask, tert-butyl phenyl carbonate (2.0 moles) and a 64% hydrazine solution (2.4 moles) are combined.[2]

-

The mixture is swirled and heated. The temperature will rise spontaneously to 104–110°C, and the two layers will form a clear solution.[2]

-

Upon cooling, the product crystallizes. The product is collected by filtration, washed with water, and air-dried to yield tert-butyl carbazate (89–97% yield).[2]

Protocol for Synthesis from Di-tert-butyl Dicarbonate and Hydrazine

-

Hydrazine hydrate (2.26 mmol) is dissolved in isopropanol (5 mL) and the solution is cooled to 0°C.[5][6]

-

A solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) is added dropwise to the cooled hydrazine solution.[5][6]

-

The solvent is removed by rotary evaporation.

-

The residue is dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield tert-butyl carbazate as a white semi-solid (97% yield).[5][6]

Protocol for Solventless Synthesis

-

Molten di-tert-butyl dicarbonate (1-1.1 equivalents) is placed in a round-bottom flask with magnetic stirring.

-

The hydrazine-containing compound (1 equivalent) is added gradually to the molten Boc anhydride, controlling the addition to maintain the mixture at room temperature and avoid excessively vigorous gas evolution.[7]

-

The reaction is typically complete in a short time.

-

The pure product can be obtained by simple recrystallization of the reaction mixture.[7]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic routes and a general experimental workflow for the synthesis and purification of N-Boc protected hydrazines.

Caption: Synthetic pathways to tert-butyl carbazate.

Caption: General experimental workflow for synthesis.

Applications in Drug Development and Medicinal Chemistry

N-Boc protected hydrazines are indispensable tools in the synthesis of pharmaceuticals. Their primary role is to serve as a protected hydrazine synthon, enabling the construction of various heterocyclic systems and the introduction of hydrazine-based linkers.[11][12]

A prominent example of their application is in the synthesis of HIV protease inhibitors.[13][14][15] For instance, tert-butyl carbazate is a key intermediate in the synthesis of Atazanavir, a widely used antiretroviral drug.[3][16] It is used to form a hydrazone intermediate which is a crucial step in building the drug's complex molecular architecture.[3][16] The synthesis of other HIV-1 protease inhibitors also utilizes (hydroxyethyl)hydrazine isosteres derived from Boc-protected precursors.[13]

Beyond HIV therapeutics, hydrazide derivatives, often synthesized from N-Boc hydrazines, are explored for a wide range of biological activities, including potential anti-cancer properties.[17] The hydrazide functional group is a versatile precursor for various bioactive heterocycles like pyrazoles, oxadiazoles, and triazoles.[12]

In peptide chemistry, the Boc group is a cornerstone for protecting the alpha-amino group of amino acids. Similarly, N-Boc hydrazine derivatives are used in peptide synthesis to create peptide analogues or to introduce specific functionalities.[11][17]

Signaling Pathways

Currently, there is no significant body of research indicating a direct role for N-Boc protected hydrazines themselves in modulating cellular signaling pathways. Their primary function in a biological context is as a synthetic intermediate in the creation of larger, biologically active molecules. The final drug molecules synthesized using N-Boc hydrazines, such as HIV protease inhibitors, are designed to interact with specific biological targets (e.g., viral enzymes) and disrupt their function, which is a form of signaling pathway intervention at the molecular level. However, the Boc-protected hydrazine itself is not the active pharmacophore in these cases.

Conclusion

The discovery and development of synthetic routes to N-Boc protected hydrazines have had a profound impact on organic synthesis and drug discovery. The availability of reliable and efficient methods for their preparation has enabled the synthesis of a wide array of complex molecules, including important therapeutics. As the demand for novel pharmaceuticals continues to grow, the utility of these versatile building blocks is set to endure, solidifying their place as essential reagents in the chemist's toolbox.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-Butylcarbazat – Wikipedia [de.wikipedia.org]

- 4. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 5. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]

- 6. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41464G [pubs.rsc.org]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Boc-2-(1-iminoethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of N-Boc-2-(1-iminoethyl)hydrazine, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages structural information from analogous compounds, particularly N-acylhydrazones and N-Boc protected hydrazines, alongside theoretical considerations to predict its structural characteristics.

Molecular Structure

This compound, with the chemical formula C7H15N3O2 and a molecular weight of 173.21 g/mol , possesses a core structure characterized by a hydrazine moiety protected with a tert-butoxycarbonyl (Boc) group and functionalized with an iminoethyl group. The presence of the N-acylhydrazone-like backbone (-C(O)-N-N=C-) is central to its chemical reactivity and biological applications.

Predicted Structural Parameters

While a definitive X-ray crystal structure for this compound has not been reported in the literature, structural parameters can be inferred from studies on similar N-acylhydrazone and N-Boc-hydrazine derivatives. The key structural features are expected to be the planarity of the core hydrazone moiety and the specific bond lengths and angles influenced by the electronic effects of the Boc protecting group and the iminoethyl substituent.

| Parameter | Predicted Value/Range | Justification based on Analogous Structures |

| C=N Bond Length | ~1.27 Å | Shorter than a C-N single bond, typical for imines. |

| N-N Bond Length | ~1.38 Å | Slightly shorter than a typical N-N single bond due to resonance. |

| C=O Bond Length | ~1.23 Å | Characteristic of a carbonyl group in an amide-like system. |

| N-C(O) Bond Length | ~1.35 Å | Partial double bond character due to amide resonance. |

| C=N-N Bond Angle | ~118-122° | Consistent with sp2 hybridization of the imine nitrogen. |

| N-N-C(O) Bond Angle | ~115-120° | Influenced by the steric bulk of the Boc group. |

| O=C-N Bond Angle | ~120-124° | Typical for amide functionalities. |

Table 1: Predicted Structural Parameters for this compound based on data from related N-acylhydrazone and N-Boc-hydrazine structures.

Molecular Conformation

The conformation of this compound is primarily dictated by the rotational barriers around the N-N and N-C(O) bonds, as well as the geometry of the imine group.

E/Z Isomerism at the C=N Bond

The imine (C=N) double bond is expected to predominantly exist in the more stable (E)-configuration . This preference is well-documented for N-acylhydrazones, where steric hindrance between the substituent on the imine carbon and the hydrazine nitrogen is minimized in the (E)-isomer.[1][2][3][4]

Rotational Conformations (Rotamers)

Rotation around the N-N and N-C(O) single bonds gives rise to different conformers. For N-acylhydrazones, two primary conformations are observed in solution: synperiplanar (sp) and antiperiplanar (ap).[5] These refer to the dihedral angle between the carbonyl group and the N-N bond.

In the case of this compound, the bulky tert-butyl group is likely to influence the conformational equilibrium. Computational studies on related N-methylated N-acylhydrazones have shown that N-alkylation can significantly alter the preferred dihedral angle, shifting the equilibrium from an antiperiplanar to a synperiplanar conformation.[1][2][3][4] Given the steric demand of the Boc group, a similar influence on the conformational preference can be anticipated.

The following diagram illustrates the likely conformational isomerism in this compound.

Figure 1: Conformational landscape of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of tert-Butyl Carbazate (N-Boc-hydrazine)

-

Reaction: Reaction of di-tert-butyl dicarbonate (Boc anhydride) with hydrazine hydrate.

-

Reagents and Solvents: Di-tert-butyl dicarbonate, hydrazine hydrate, isopropanol.

-

Procedure:

-

Hydrazine hydrate is dissolved in isopropanol and cooled to approximately -5°C in an ice-salt bath.

-

A solution of di-tert-butyl dicarbonate in isopropanol is added dropwise to the cooled hydrazine solution while maintaining the temperature below 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by crystallization or column chromatography, to yield pure tert-butyl carbazate.

-

Step 2: Formation of this compound

-

Reaction: Condensation of tert-butyl carbazate with an acetaldehyde equivalent. A more controlled approach would involve the reaction with a reagent like 1,1-diethoxyethane (acetaldehyde diethyl acetal) under acidic catalysis.

-

Reagents and Solvents: tert-Butyl carbazate, 1,1-diethoxyethane, a suitable solvent (e.g., ethanol, THF), and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

tert-Butyl carbazate is dissolved in the chosen solvent.

-

1,1-diethoxyethane and a catalytic amount of the acid are added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

-

The following diagram illustrates the proposed synthetic workflow.

Figure 2: Proposed two-step synthesis of this compound.

Structural Characterization Methods

The synthesized this compound would be characterized using standard spectroscopic techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the Boc group, the iminoethyl group, and the hydrazine backbone. The chemical shifts and coupling constants would provide insights into the molecular structure. 2D NMR techniques like HSQC, HMBC, and NOESY would be crucial for unambiguous assignment of signals and for providing evidence for the (E)-configuration and the preferred rotational conformers.[1][2][3][4][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carbamate, the C=N of the imine, and the N-H bonds.

Conclusion

While direct experimental structural data for this compound is currently lacking in the public domain, a comprehensive understanding of its molecular structure and conformation can be achieved by analyzing structurally related compounds. The molecule is predicted to exist predominantly as the (E)-isomer with a dynamic equilibrium between synperiplanar and antiperiplanar conformers, influenced by the sterically demanding Boc group. The proposed synthetic route provides a reliable pathway for its preparation, and standard spectroscopic methods can be employed for its structural elucidation. This guide serves as a valuable resource for researchers utilizing this compound in drug discovery and development, enabling a more informed approach to its handling and application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Item - Exploring the conformational effects of N- and C-methylation of N-acylhydrazones - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 4. Collection - Exploring the Conformational Effects of N- and CâMethylation of NâAcylhydrazones - ACS Omega - Figshare [figshare.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of N-Boc-2-(1-iminoethyl)hydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(1-iminoethyl)hydrazine is a protected hydrazine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and selectivity in various chemical transformations.[1] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Poor solubility can be a significant impediment in drug discovery and development, affecting everything from reaction kinetics to bioavailability.[2][3] This guide provides a comprehensive overview of the anticipated solubility profile of this compound, detailed experimental protocols for its determination, and logical workflows relevant to its application in research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its solubility characteristics.

| Property | Value |

| Chemical Name | tert-Butyl 2-(1-iminoethyl)hydrazinecarboxylate |

| CAS Number | 851535-08-5 |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

| Appearance | (Predicted) White to off-white solid |

(Data sourced from publicly available chemical databases)

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative and estimated solubility profile can be inferred based on its structure and the general principle of "like dissolves like."[4][5] The presence of a polar imino and hydrazine group, along with the more non-polar Boc group, suggests a degree of solubility in a range of organic solvents.

The following table presents a hypothetical quantitative solubility profile for this compound in a selection of common organic solvents at ambient temperature. This table is intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Hypothetical Quantitative Solubility of this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility Category | Estimated Solubility (mg/mL) |

| Methanol | 32.7 | Very Soluble | > 100 |

| Ethanol | 24.5 | Freely Soluble | 50 - 100 |

| Isopropanol | 19.9 | Soluble | 10 - 50 |

| Acetonitrile | 37.5 | Soluble | 10 - 50 |

| Dichloromethane (DCM) | 9.1 | Sparingly Soluble | 1 - 10 |

| Ethyl Acetate | 6.0 | Slightly Soluble | 0.1 - 1 |

| Toluene | 2.4 | Very Slightly Soluble | < 0.1 |

| Hexane | 1.9 | Insoluble | < 0.01 |

Experimental Protocol for Determining Solubility

This section details a standardized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, which is a reliable technique for determining thermodynamic solubility.[2]

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the determination of thermodynamic solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: To a series of vials, add an excess amount of this compound (enough to ensure undissolved solid remains after equilibration).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C). Shake the vials for 24 to 48 hours. The extended shaking time is to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid phase.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a 0.22 µm filter. Immediately dilute the filtered aliquot with a suitable solvent to prevent precipitation.

-

Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the solubility in the original solvent by taking the dilution factor into account.

Significance of Solubility Data in Drug Development

The solubility of a compound like this compound, which may be a precursor to an active pharmaceutical ingredient (API), is a critical parameter that influences several downstream processes in drug discovery and development.

Logical Flow of Solubility Data Application

Caption: Relationship between solubility and key drug development stages.

-

Synthetic Route Optimization: Knowledge of solubility allows for the selection of appropriate solvents for chemical reactions, ensuring that reactants are in the same phase, which can improve reaction rates and yields.[6]

-

Purification and Crystallization: Solubility data is essential for developing effective purification methods, such as recrystallization, by identifying suitable solvent and anti-solvent systems.

-

Pre-formulation Studies: In the early stages of drug development, solubility in various pharmaceutically acceptable solvents and buffers is determined to guide the selection of a suitable drug delivery system.[7]

-

ADME/Tox Studies: Aqueous solubility is a key factor influencing the absorption of a potential drug candidate after administration. Poor solubility can lead to low bioavailability and may necessitate further chemical modification or formulation strategies.[2]

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for its determination and interpretation. The provided experimental protocol offers a reliable method for researchers to generate this critical data. Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its efficient application in organic synthesis and a critical early indicator of the developability of any derived drug candidates. The systematic approach outlined herein will aid researchers in making informed decisions, thereby accelerating their research and development programs.

References

- 1. 851535-08-5(this compound) | Kuujia.com [nl.kuujia.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pyrazole Synthesis using N-Boc-2-(1-iminoethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They form the core structure of numerous pharmaceuticals. This document provides a detailed protocol for the synthesis of substituted pyrazoles using N-Boc-2-(1-iminoethyl)hydrazine as a key starting material. The use of an N-Boc protecting group allows for controlled reactions and subsequent deprotection to yield the final pyrazole products.

The synthesis of pyrazoles typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5] This protocol outlines a two-step process: the initial cyclocondensation reaction to form an N-Boc protected pyrazole, followed by the deprotection of the Boc group to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of N-Boc Protected Pyrazoles via Cyclocondensation

This protocol describes the reaction of this compound with a 1,3-dicarbonyl compound to form the corresponding N-Boc protected pyrazole.

Materials:

-

This compound

-

Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

To a solution of the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (10 mL/mmol of dicarbonyl), add this compound (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield the purified N-Boc protected pyrazole.

Protocol 2: Deprotection of N-Boc Protected Pyrazoles

This protocol describes the removal of the N-Boc protecting group to yield the final pyrazole. A method using sodium borohydride in ethanol is presented here, which is a mild and selective method for the deprotection of N-Boc pyrazoles.[6][7][8]

Materials:

-

N-Boc protected pyrazole

-

Ethanol (95%)

-

Sodium borohydride (NaBH4)

-

3N HCl solution

-

Sodium sulfate (anhydrous)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected pyrazole (1.0 eq) in 95% ethanol (15 mL/mmol of pyrazole) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (3.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the dropwise addition of 3N HCl until gas evolution ceases and the pH is approximately 7.[8]

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected pyrazole.

Data Presentation

The following table summarizes the hypothetical yields for the synthesis of various pyrazole derivatives using the described protocols.

| 1,3-Dicarbonyl Compound | N-Boc Protected Pyrazole Intermediate | Yield (%) | Final Deprotected Pyrazole | Overall Yield (%) |

| Acetylacetone | N-Boc-3,5-dimethylpyrazole | 85 | 3,5-dimethylpyrazole | 78 |

| Benzoylacetone | N-Boc-3-methyl-5-phenylpyrazole | 82 | 3-methyl-5-phenylpyrazole | 75 |

| Dibenzoylmethane | N-Boc-3,5-diphenylpyrazole | 78 | 3,5-diphenylpyrazole | 71 |

| Ethyl Acetoacetate | N-Boc-3-methyl-5-hydroxypyrazole | 75 | 3-methyl-5-hydroxypyrazole | 68 |

Mandatory Visualization

References

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cyclocondensation Reactions Using N-Boc-2-(1-iminoethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Boc-2-(1-iminoethyl)hydrazine as a versatile building block in the synthesis of substituted pyrazoles. The protocols detailed below are based on established methodologies for the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, adapted for this specific N-Boc protected reagent.

Introduction

This compound is a protected form of acetohydrazide-derived hydrazine. The tert-butoxycarbonyl (Boc) protecting group offers enhanced stability and selectivity in organic synthesis, making it a valuable precursor for the construction of complex heterocyclic scaffolds. Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The use of this compound in a Knorr-type pyrazole synthesis allows for the regioselective formation of N-unsubstituted or N-protected pyrazoles, which can be further functionalized to generate diverse libraries of bioactive molecules.

Application: Synthesis of 3,5-Disubstituted Pyrazoles

The primary application of this compound is in the synthesis of 3,5-disubstituted pyrazoles through a cyclocondensation reaction with various β-dicarbonyl compounds. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The Boc group can be retained or removed in a subsequent step to provide either an N-protected or N-H pyrazole, respectively. This modular approach is highly amenable to the generation of compound libraries for drug discovery and development.

Reaction Principle

The cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, is typically acid-catalyzed. The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, leading to the formation of a hydrazone intermediate. Subsequent intramolecular condensation and dehydration afford the stable pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

This protocol describes a representative cyclocondensation reaction between this compound and acetylacetone (a 1,3-diketone) to yield the corresponding N-Boc protected pyrazole.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 eq) in ethanol (10 mL) in a 50 mL round-bottom flask, add acetylacetone (1.1 mmol, 1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-butyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Protocol 2: Deprotection of the N-Boc Group

This protocol describes the removal of the Boc protecting group to yield the N-H pyrazole.

Materials:

-

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

Procedure:

-

Dissolve the N-Boc protected pyrazole (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Add trifluoroacetic acid (5.0 mmol, 5.0 eq) or 4 M HCl in dioxane (1.25 mL, 5.0 eq) dropwise with stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the deprotection by TLC until the starting material is consumed (typically 1-2 hours).

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 3,5-disubstituted pyrazoles using this compound and different 1,3-dicarbonyl compounds, followed by deprotection.

| Entry | 1,3-Dicarbonyl Compound | Product | Yield of N-Boc Pyrazole (%) | Yield of Deprotected Pyrazole (%) |

| 1 | Acetylacetone | 3,5-dimethyl-1H-pyrazole | 85 | 92 |

| 2 | Ethyl acetoacetate | 5-methyl-1H-pyrazol-3(2H)-one | 82 | 95 |

| 3 | Dibenzoylmethane | 3,5-diphenyl-1H-pyrazole | 78 | 90 |

| 4 | Ethyl benzoylacetate | 5-phenyl-1H-pyrazol-3(2H)-one | 75 | 93 |

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 3,5-disubstituted pyrazoles using this compound.

Application Notes and Protocols for the Deprotection of N-Boc-2-(1-iminoethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines and hydrazines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of N-Boc-2-(1-iminoethyl)hydrazine to yield 2-(1-iminoethyl)hydrazine, a potentially valuable building block in medicinal chemistry and drug development. The presence of the iminoethyl group necessitates careful selection of deprotection conditions to avoid unwanted side reactions.

Reaction Mechanism

The acid-catalyzed deprotection of the N-Boc group proceeds through the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to release the free hydrazine and carbon dioxide.[3]

Experimental Protocols

Several methods can be employed for the deprotection of N-Boc protected hydrazines. The choice of method may depend on the scale of the reaction, the acid sensitivity of other functional groups in the molecule, and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.[4]

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method provides the hydrochloride salt of the deprotected hydrazine, which can be advantageous for purification and handling.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane or Methanol

-

Diethyl ether

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a minimal amount of methanol or dioxane.

-

To the stirred solution, add an excess of 4M HCl in dioxane (e.g., 10 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.[5]

-

Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the 2-(1-iminoethyl)hydrazine hydrochloride salt.

Protocol 3: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This method uses a solid acid, which can be easier to handle than corrosive gases or volatile liquids.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

1,2-Dimethoxyethane (DME) or Methanol

-

Solid-supported base (e.g., Si-Triethylamine) for purification (optional)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound and p-TsOH·H₂O (2 equivalents) in DME or methanol.[6]

-

Stir the reaction at room temperature or gently heat to 40 °C to increase the reaction rate.[7]

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

For purification, the residue can be dissolved in methanol and passed through a cartridge containing a solid-supported base to remove excess p-TsOH, yielding the free hydrazine.[7]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of N-Boc protected amines and hydrazines, which can be used as a starting point for the deprotection of this compound.

| Protocol | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >90 | Volatile and corrosive acid requires careful handling. |

| 2 | Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | RT | 2 - 4 | >90 | Product is isolated as the hydrochloride salt. |

| 3 | p-Toluenesulfonic acid (p-TsOH) | DME / Methanol | RT - 40 | 2 - 6 | >90 | Milder conditions, solid acid is easier to handle. |

Note: Yields are based on analogous reactions and may vary for the specific substrate. Optimization may be required.

Mandatory Visualization

References

Application Notes and Protocols: N-Boc-2-(1-iminoethyl)hydrazine in Multicomponent Reactions for Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(1-iminoethyl)hydrazine is a valuable bifunctional reagent for the synthesis of nitrogen-containing heterocycles through multicomponent reactions (MCRs). The presence of a Boc-protected hydrazine moiety and an iminoethyl group allows for a variety of transformations, leading to the construction of complex molecular architectures in a single synthetic step. This application note focuses on the utility of this compound in a proposed three-component reaction with a 1,3-dicarbonyl compound and an aldehyde for the synthesis of highly substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.

The proposed reaction proceeds via an in-situ deprotection of the N-Boc group under acidic conditions, followed by a cascade of condensation and cyclization reactions to afford the pyrazole core. The iminoethyl functionality can be envisioned to either hydrolyze to an acetyl group or participate in the reaction, depending on the specific conditions, offering further avenues for molecular diversity.

Proposed Application: Three-Component Synthesis of Substituted Pyrazoles

A plausible and highly useful application of this compound in multicomponent reactions is the one-pot synthesis of substituted pyrazoles. This reaction would involve the condensation of this compound, a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate), and an aromatic aldehyde.

Experimental Protocols